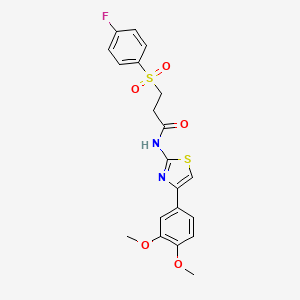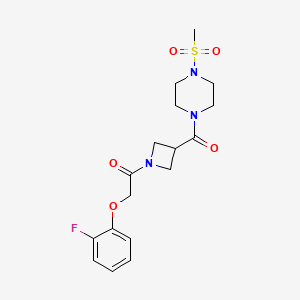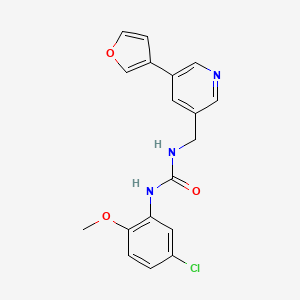![molecular formula C12H12FI B2765852 1-(3-Fluoro-5-methylphenyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2287340-81-0](/img/structure/B2765852.png)
1-(3-Fluoro-5-methylphenyl)-3-iodobicyclo[1.1.1]pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluoro-5-methylphenyl)-3-iodobicyclo[111]pentane is a compound that belongs to the class of bicyclo[111]pentane derivatives These compounds are known for their unique three-dimensional structure, which imparts distinct physicochemical properties The incorporation of fluorine and iodine atoms into the bicyclo[11
Preparation Methods
The synthesis of 1-(3-Fluoro-5-methylphenyl)-3-iodobicyclo[1.1.1]pentane typically involves the following steps:
Starting Materials: The synthesis begins with tricyclo[1.1.1.0]pentane (TCP) as the core structure.
Halogenation: The TCP undergoes halogenation to introduce iodine atoms, forming 1,3-diiodobicyclo[1.1.1]pentane.
Substitution Reaction: The 1,3-diiodobicyclo[1.1.1]pentane is then subjected to a substitution reaction with 3-fluoro-5-methylphenyl groups under mild conditions, often using triethylborane-initiated atom-transfer radical addition.
Industrial production methods for such compounds typically involve scaling up these reactions while ensuring the purity and yield of the final product.
Chemical Reactions Analysis
1-(3-Fluoro-5-methylphenyl)-3-iodobicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine and fluorine atoms.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Fluoro-5-methylphenyl)-3-iodobicyclo[1.1.1]pentane has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for drug design, particularly in the development of anti-inflammatory and anticancer agents.
Material Science: Its incorporation into polymers and other materials can enhance their mechanical and thermal properties.
Chemical Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-5-methylphenyl)-3-iodobicyclo[1.1.1]pentane involves its interaction with specific molecular targets. The fluorine and iodine atoms can form strong interactions with biological molecules, influencing their activity and function. The compound can modulate various signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
1-(3-Fluoro-5-methylphenyl)-3-iodobicyclo[1.1.1]pentane can be compared with other bicyclo[1.1.1]pentane derivatives, such as:
1-(3-Chloro-5-methylphenyl)-3-iodobicyclo[1.1.1]pentane: Similar in structure but with chlorine instead of fluorine, affecting its reactivity and applications.
1-(3-Fluoro-5-methylphenyl)-3-bromobicyclo[1.1.1]pentane:
The uniqueness of this compound lies in the combination of fluorine and iodine, which imparts distinct reactivity and potential for diverse applications.
Properties
IUPAC Name |
1-(3-fluoro-5-methylphenyl)-3-iodobicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FI/c1-8-2-9(4-10(13)3-8)11-5-12(14,6-11)7-11/h2-4H,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQAKJKWDCARRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C23CC(C2)(C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FI |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2765769.png)
![N-(1-cyanocyclohexyl)-2-{1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-5-yl}-N-methylacetamide](/img/structure/B2765772.png)
![N-{3'-acetyl-7-methyl-1-[3-(4-methylphenoxy)propyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide](/img/structure/B2765774.png)
![4,5-dimethyl-6-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine](/img/structure/B2765775.png)


![4-(dimethylsulfamoyl)-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2765780.png)
![1-(4-Fluorobenzyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2765782.png)
![4-(2-methylpropyl)-1-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2765784.png)

![3-Ethyl-7-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B2765786.png)
![5-bromo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)furan-2-carboxamide](/img/structure/B2765787.png)
![N-(2-(4-(2-(p-tolyloxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2765788.png)
![2-methyl-1-(1-(pyrrolidin-1-ylsulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2765791.png)
